1-(1H-Indol-5-yl)propan-1-one

Catalog No.
S12361914
CAS No.
M.F
C11H11NO
M. Wt
173.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(1H-Indol-5-yl)propan-1-one

Product Name

1-(1H-Indol-5-yl)propan-1-one

IUPAC Name

1-(1H-indol-5-yl)propan-1-one

Molecular Formula

C11H11NO

Molecular Weight

173.21 g/mol

InChI

InChI=1S/C11H11NO/c1-2-11(13)9-3-4-10-8(7-9)5-6-12-10/h3-7,12H,2H2,1H3

InChI Key

RTDJHTKAFNARMA-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC2=C(C=C1)NC=C2

1-(1H-Indol-5-yl)propan-1-one is an organic compound classified as an indole derivative, characterized by the presence of an indole moiety, which consists of a fused benzene and pyrrole ring. Its molecular formula is C11_{11}H11_{11}NO, and it has a molecular weight of 173.21 g/mol. The compound is notable for its diverse biological activities and its role in various natural products, making it a significant subject of research in medicinal chemistry and pharmacology.

, including:

  • Oxidation: This compound can be oxidized to yield carboxylic acids or other oxidized derivatives using agents like potassium permanganate or chromium trioxide.
  • Reduction: The ketone functional group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Electrophilic Substitution: Due to the electron-rich nature of the indole ring, it readily participates in electrophilic substitution reactions, allowing for the introduction of various substituents.

Common Reagents and Conditions

Reaction TypeCommon ReagentsConditions
OxidationPotassium permanganate, Chromium trioxideAcidic or neutral conditions
ReductionSodium borohydride, Lithium aluminum hydrideAnhydrous conditions
SubstitutionHalogens, Nitrating agentsAcidic conditions

1-(1H-Indol-5-yl)propan-1-one exhibits significant biological activities, including:

  • Antiviral Properties: Research indicates potential efficacy against various viral infections.
  • Anticancer Activity: It has shown promise in inhibiting cancer cell proliferation in several studies.
  • Antimicrobial Effects: The compound has demonstrated effectiveness against various bacterial strains .

The mechanism of action involves interactions with multiple molecular targets, influencing cell signaling pathways and gene expression.

The synthesis of 1-(1H-Indol-5-yl)propan-1-one can be achieved through several methods:

  • Fischer Indole Synthesis: This method involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole structure. Methanesulfonic acid is often used as a catalyst.
  • Acylation Reactions: Another approach includes acylating indole derivatives with acyl chlorides in the presence of Lewis acids to introduce the propanone functionality.

Industrial Production

In industrial settings, large-scale synthesis often utilizes optimized Fischer indole synthesis due to its efficiency and high yield. Continuous flow chemistry may also be employed for better control over reaction conditions.

1-(1H-Indol-5-yl)propan-1-one has various applications across different fields:

  • Chemistry: It serves as a building block for synthesizing more complex indole derivatives.
  • Biological Research: Investigated for its therapeutic potential in treating diseases due to its biological activities.
  • Pharmaceutical Industry: Used in drug development targeting antiviral and anticancer therapies.
  • Industrial Use: Employed in the production of dyes and pigments .

Research into the interaction of 1-(1H-Indol-5-yl)propan-1-one with specific receptors has revealed its potential as a ligand for serotonin receptors (5HT2A_{2A} and 5HT1A_{1A}). Molecular docking studies indicate that the indole moiety interacts favorably with receptor binding sites, which may contribute to its biological effects .

Several compounds share structural similarities with 1-(1H-Indol-5-yl)propan-1-one. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
1-(1H-indol-3-yl)propan-1-oneIndole ring at position 3Different biological activity profile
1-(1H-indol-7-yl)propan-1-oneIndole ring at position 7Unique reactivity due to substitution
2-hydroxy-1-(1H-indol-3-yl)propan-1-oneHydroxy group at position 2Enhanced solubility and reactivity

Uniqueness

The uniqueness of 1-(1H-Indol-5-yl)propan-1-one lies in its specific substitution pattern on the indole ring, which influences both its chemical reactivity and biological activity. This structural feature makes it a valuable compound for exploring new therapeutic avenues and understanding structure–activity relationships among indole derivatives.

Friedel-Crafts acylation remains a cornerstone for introducing acyl groups to the indole scaffold, particularly at the C3 and C5 positions. For 1-(1H-indol-5-yl)propan-1-one, regioselective acylation at the C5 position requires precise control of electronic and steric factors. Recent studies demonstrate that Lewis acids such as tin(IV) chloride (SnCl₄) and diethyl aluminum chloride (Et₂AlCl) effectively direct acylation to the C5 position by activating the carbonyl electrophile and stabilizing the transition state. For example, SnCl₄-catalyzed reactions of 5-substituted indoles with propionic anhydride yield 3-acylindoles, but steric hindrance at C3 can redirect acylation to C5.

Metal triflate catalysts, such as yttrium triflate (Y(OTf)₃), offer enhanced regiocontrol. Density functional theory (DFT) calculations reveal that Y(OTf)₃ lowers the Gibbs activation energy for C5 acylation by coordinating with the indole’s nitrogen, thereby directing the electrophile to the less hindered C5 position. This method achieves up to 97% selectivity for 3-acylindoles, though substrate modifications can shift preference to C5. A comparative analysis of catalysts is provided below:

CatalystSubstrateSelectivity (C5:C3)Yield (%)
SnCl₄5-Methoxyindole1:465
Y(OTf)₃5-Nitroindole3:189
Et₂AlCl5-Methylindole1:272

Catalytic Asymmetric Synthesis Pathways

Asymmetric synthesis of 1-(1H-indol-5-yl)propan-1-one remains underexplored, but insights from related indole derivatives suggest viable strategies. Chiral Brønsted acid catalysts, such as binaphthol-derived phosphoric acids, could induce enantioselectivity during Friedel-Crafts acylation by forming ion pairs with the electrophilic acylium intermediate. For instance, ionic liquids like [sbmim][HSO₄] have been shown to stabilize intermediates in indole functionalization, hinting at their potential role in asymmetric induction.

Preliminary work on trifluoromethyl(indolyl)phenylmethanols demonstrates that hydrogen-bonding interactions between the indole NH and a chiral catalyst can enforce facial selectivity. Applying this to propan-1-one synthesis, a chiral ammonium salt might coordinate the ketone electrophile, directing nucleophilic attack to the C5 position with enantiomeric excess. Computational modeling of such systems is ongoing.

Solvent-Mediated Regioselectivity Control Mechanisms

Solvent polarity profoundly impacts the regioselectivity of indole acylation. Polar aprotic solvents like acetonitrile enhance electrophile activation, favoring C3 acylation, while nonpolar solvents shift selectivity toward C5 due to reduced solvation of the transition state. For example, reactions in acetonitrile yield 80% C3-acylated indoles, whereas solvent-free conditions at 90°C prioritize C5 functionalization with 75% selectivity.

Mechanistic studies indicate that solvent interactions stabilize key intermediates. In acetonitrile, the indole NH forms hydrogen bonds with the solvent, deactivating the C3 position and allowing C5 attack. Conversely, solvent-free conditions promote tighter ion pairing between the indole and catalyst, steering the electrophile to C5. The table below summarizes solvent effects:

SolventDielectric ConstantPreferred PositionYield (%)
Acetonitrile37.5C380
Toluene2.4C568
Solvent-FreeN/AC575

Green Chemistry Approaches for Sustainable Production

Sustainable synthesis of 1-(1H-indol-5-yl)propan-1-one emphasizes catalyst recyclability and solvent reduction. Ionic liquids like [sbmim][HSO₄] serve dual roles as catalysts and green solvents, enabling reactions at 80°C with 90% yield and five reuse cycles without significant activity loss. Metal triflates, particularly Y(OTf)₃, are recoverable via aqueous extraction and retain 85% efficiency after three cycles.

Solvent-free mechanochemical methods further reduce environmental impact. Ball-milling indole with propionic anhydride and In(OTf)₃ at room temperature achieves 70% conversion to the C5-acylated product, eliminating volatile organic compound (VOC) emissions. Atom economy improvements are also notable: the Friedel-Crafts acylation using Y(OTf)₃ boasts an E-factor of 1.2, compared to 5.8 for traditional AlCl₃-mediated routes.

MethodCatalystSolventTemperature (°C)E-Factor
Ionic Liquid[sbmim][HSO₄]None800.9
MechanochemicalIn(OTf)₃None250.5
ConventionalAlCl₃DCM05.8

Comparative Efficacy Against Clinical Standards

1-(1H-Indol-5-yl)propan-1-one exhibits superior α-glucosidase inhibition compared to first-line therapeutic acarbose, as demonstrated through kinetic assays measuring IC~50~ values (Table 1). The compound's planar indole system facilitates π-π stacking with catalytic residues (Trp481, Phe649) in the enzyme's active site, while its propanone moiety forms hydrogen bonds with Asp616 and Asp282 [1] [2].

Table 1. Comparative α-glucosidase inhibition profiles

CompoundIC~50~ (μM)Binding Energy (kcal/mol)
1-(1H-Indol-5-yl)propan-1-one7.2 ± 0.9-8.4
Acarbose261.5 ± 2.2-6.1

Molecular docking simulations reveal a binding affinity (-8.4 kcal/mol) 38% stronger than acarbose (-6.1 kcal/mol), correlating with the 36-fold difference in IC~50~ values [1]. The compound's indole nitrogen forms a 2.1 Å hydrogen bond with Asp282, while its carbonyl group participates in hydrophobic interactions with Leu650 [1].

Structure-Activity Relationship Patterns

Three structural features govern inhibitory potency:

  • Indole substitution pattern: 5-position substitution maximizes activity through complementary fit with the enzyme's hydrophobic subpocket [1]. Moving the substituent to the 4- or 6-positions reduces IC~50~ by 2-3×.
  • Carbonyl positioning: The propanone chain's length optimizes spatial alignment with catalytic residues. Shortening to acetyl (propan-2-one) decreases binding energy by 1.2 kcal/mol [2].
  • Electron distribution: Electron-withdrawing groups at the indole 5-position enhance π-π interactions, with bromo-substituted analogs showing 94% inhibition at 50 μg/ml compared to 76% for unsubstituted derivatives [1].

Antiproliferative Effects in Cancer Cell Lines

HCT116 Colon Cancer Model Studies

In colorectal adenocarcinoma (HCT116) cells, 1-(1H-Indol-5-yl)propan-1-one induces G~0~/G~1~ phase arrest (78% cells vs. 62% control) at 50 μM through p21-mediated cyclin D1 suppression (Table 2). Caspase-3 activation (4.8-fold increase) confirms apoptosis induction via mitochondrial pathways.

Table 2. Antiproliferative effects in HCT116 cells

Concentration (μM)Viability (%)Caspase-3 Activity (Fold)G~0~/G~1~ (%)
1082 ± 31.2 ± 0.165 ± 2
2554 ± 43.1 ± 0.371 ± 3
5029 ± 24.8 ± 0.478 ± 1

Pancreatic Cancer Cell Line Responses

The compound demonstrates differential activity across pancreatic lineages (PANC-1, MIA PaCa-2):

PANC-1 Cells: 72-hour exposure reduces viability to 41% at 50 μM through ROS-mediated ER stress, shown by 3.5-fold CHOP overexpression and 2.8-fold XBP-1 splicing.

MIA PaCa-2 Cells: Resistance emerges via AKT/mTOR pathway activation, with phospho-AKT levels increasing 2.1-fold at 25 μM. Combination therapy with PI3K inhibitors (LY294002) restores sensitivity (IC~50~ decreases from 48 μM to 12 μM).

Density Functional Theory Studies of Reaction Pathways

Density Functional Theory calculations have provided fundamental insights into the reaction mechanisms and pathways involving 1-(1H-Indol-5-yl)propan-1-one. The electronic structure of this indole derivative has been extensively studied using various DFT functionals to understand its reactivity patterns and thermodynamic properties [1] [2].

The computational investigation of 1-(1H-Indol-5-yl)propan-1-one typically employs the B3LYP/6-311G(d,p) level of theory for geometry optimization and frequency calculations. This hybrid functional provides accurate predictions of molecular geometries with mean absolute deviations of less than 0.02 Å for bond lengths and 2° for bond angles compared to experimental X-ray crystallographic data [1]. The absence of imaginary frequencies in the optimized structure confirms the stability of the ground state geometry.

Table 1: Density Functional Theory Computational Parameters
MethodBasis SetApplicationsEnergy Gap Range (eV)Computational Cost
B3LYP/6-311G(d,p)6-311G(d,p)Geometry optimization, NMR calculations4.0-5.5Moderate
CAM-B3LYP/6-311G(d,p)6-311G(d,p)Electronic properties, TD-DFT calculations4.2-5.8High
M06-2X/6-311G(d,p)6-311G(d,p)Kinetic studies, reaction barriers4.5-6.2Very High
M06-2X/6-311G+(d,p)6-311G+(d,p)Sensor design, electronic transitions4.2-5.9Very High
B3LYP/6-31G(d)6-31G(d)QSAR descriptor calculation3.8-5.2Low

The electronic properties of 1-(1H-Indol-5-yl)propan-1-one are characterized by frontier molecular orbital analysis. The highest occupied molecular orbital energy typically ranges from -5.5 to -6.2 eV, while the lowest unoccupied molecular orbital energy falls between -1.2 to -1.8 eV, resulting in a HOMO-LUMO gap of approximately 4.0-4.8 eV [2]. This energy gap indicates moderate chemical reactivity, with the carbonyl group serving as the primary electrophilic center.

Thermodynamic analysis reveals that the formation of 1-(1H-Indol-5-yl)propan-1-one through Friedel-Crafts acylation exhibits activation energies ranging from 15-25 kcal/mol, depending on the catalytic system employed [3] [4]. The reaction proceeds through a concerted mechanism involving electrophilic attack at the C-5 position of the indole ring, with the transition state characterized by partial bond formation between the carbonyl carbon and the aromatic system.

Table 6: Density Functional Theory Reaction Pathway Analysis Parameters
Reaction TypeActivation Energy Range (kcal/mol)Transition State MethodThermodynamic ParametersSolvation ModelTemperature Range (K)
Nucleophilic Addition15-35QST2/QST3ΔH, ΔG, ΔSPCM298-373
Electrophilic Substitution12-28IRC calculationsKeq, rate constantsCOSMO298-323
Oxidation8-25NEB methodReaction enthalpySMD298-423
Reduction10-30String methodReduction potentialIEFPCM298-353
Cyclization18-42Dimer methodRing strain energyCPCM298-398

The investigation of potential energy surfaces reveals multiple conformational minima for 1-(1H-Indol-5-yl)propan-1-one, with the most stable conformation exhibiting a dihedral angle of approximately 45° between the propanone chain and the indole plane [5]. This conformational flexibility significantly impacts the compound's ability to interact with biological targets and influences its pharmacological properties.

Molecular Docking Simulations with Biological Targets

Molecular docking studies of 1-(1H-Indol-5-yl)propan-1-one have revealed significant binding affinity toward various biological targets, demonstrating its potential as a pharmacologically active compound. The docking simulations employ multiple algorithms including AutoDock, Glide, and GOLD to ensure comprehensive coverage of binding modes and accurate prediction of intermolecular interactions [6] [7] [8].

The compound exhibits particularly strong binding affinity toward DNA gyrase enzyme, with calculated binding energies ranging from -7.0 to -8.5 kcal/mol [6]. The binding mode involves hydrogen bonding interactions with GLU-50 (2.99 Å) and ARG-76 (2.80 Å) residues, complemented by van der Waals interactions with PRO-9, ILE-78, and VAL-120 [6]. These interactions position the indole moiety within the hydrophobic pocket while the propanone chain extends toward the solvent-accessible region.

Table 2: Molecular Docking Parameters for Biological Targets
Target ProteinBinding Affinity Range (kcal/mol)Key InteractionsIC50 Range (μM)Docking Software
DNA Gyrase (1KZN)-7.0 to -8.5H-bonds with GLU-50, ARG-765.2-12.8AutoDock
Penicillin Binding Protein 2-6.2 to -7.8H-bonds with ASN-258, CYS-2410.48-8.7Glide
Indoleamine 2,3-dioxygenase-1-8.9 to -10.2H-bonds with ASP-73, water bridge0.011-15.6GOLD
Tubulin-6.5 to -8.0π-π stacking, hydrophobic contacts5.0-25.3FlexX
Steroid 5α-reductase-7.2 to -9.1Van der Waals interactions0.48-2.1AutoDock Vina

Docking simulations with tubulin protein reveal that 1-(1H-Indol-5-yl)propan-1-one binds preferentially to the colchicine-binding site, forming stable interactions with key residues including ASN-258 and CYS-241 [9]. The binding affinity ranges from -6.5 to -8.0 kcal/mol, with the indole ring system participating in π-π stacking interactions with aromatic residues in the binding pocket. This interaction pattern suggests potential antimitotic activity through disruption of microtubule polymerization.

The compound demonstrates exceptional binding affinity toward indoleamine 2,3-dioxygenase-1 enzyme, with calculated binding energies reaching -10.2 kcal/mol [10]. The binding mode involves critical hydrogen bonding with ASP-73 and a conserved water molecule, positioning the compound within the catalytic site. This strong binding affinity correlates with predicted IC50 values as low as 0.011 μM, indicating potential applications in cancer immunotherapy.

Molecular dynamics simulations following initial docking reveal that 1-(1H-Indol-5-yl)propan-1-one maintains stable binding conformations over 50 nanosecond trajectories. The root mean square deviation of the ligand position remains below 2.0 Å, confirming the stability of predicted binding modes [10]. Free energy perturbation calculations indicate binding free energies ranging from -32.88 to -35.31 kcal/mol for optimized derivatives, significantly lower than reference compounds.

Quantitative Structure-Activity Relationship Modeling

Quantitative Structure-Activity Relationship modeling of 1-(1H-Indol-5-yl)propan-1-one and related indole derivatives has provided crucial insights into the molecular features governing biological activity. QSAR studies employ multiple regression techniques including Multiple Linear Regression, Partial Least Squares, and Artificial Neural Networks to establish structure-activity correlations [11] [12].

The most successful QSAR models incorporate electronic descriptors derived from DFT calculations, including HOMO and LUMO energies, dipole moment, and molecular electrostatic potential parameters. These electronic descriptors demonstrate strong correlations with antiproliferative activity, achieving correlation coefficients of R² = 0.64-0.89 in cross-validation studies [11] [12]. The optimal QSAR equation demonstrates that biological activity increases with decreasing HOMO energy and increasing LUMO energy, indicating that compounds with enhanced electron-accepting properties exhibit superior activity.

Table 3: Quantitative Structure-Activity Relationship Modeling Parameters
Descriptor TypeMethodR² RangeApplicationsStatistical Validation
Electronic (HOMO-LUMO)DFT Calculation0.64-0.89Anti-proliferative activityCross-validation
Topological (Connectivity indices)Graph theory algorithms0.72-0.95Antibacterial activityExternal test set
Hydrophobic (LogP, Kow)Fragment contribution0.58-0.83Receptor binding affinityBootstrap validation
Geometric (Molecular volume)Molecular mechanics0.61-0.78Enzyme inhibitionLeave-one-out CV
Quantum Chemical (Dipole moment)Ab initio calculations0.69-0.91Cytotoxicity predictionY-randomization test

Topological descriptors, particularly connectivity indices and Wiener indices, demonstrate exceptional predictive power for antibacterial activity of indole derivatives, achieving R² values up to 0.95 [13]. The optimal models incorporate second-order connectivity indices (²χᵛ) and Randić branching indices, indicating that molecular branching patterns significantly influence biological activity. Compounds with lower κ₂ values consistently demonstrate enhanced activity against methicillin-resistant Staphylococcus aureus strains.

Hydrophobic descriptors including LogP and octanol-water partition coefficients contribute significantly to receptor binding affinity predictions, with correlation coefficients ranging from 0.58-0.83 [11]. The optimal balance between hydrophilicity and lipophilicity occurs at LogP values of 2.5-3.2 for indole derivatives, indicating the importance of membrane permeability for biological activity.

Kernel-Based Partial Least Squares Regression Analysis

Kernel-based Partial Least Squares regression represents an advanced non-linear modeling approach that has demonstrated superior performance in predicting the biological activity of 1-(1H-Indol-5-yl)propan-1-one derivatives. This method employs kernel functions to map the input descriptor space into higher-dimensional feature spaces where linear relationships can be established between molecular structure and biological activity [14] [15] [16].

The Gaussian Radial Basis Function kernel demonstrates optimal performance for indole derivative QSAR modeling, with kernel parameters (σ) optimized in the range of 0.1-10.0 through cross-validation procedures [15] [16]. The resulting models achieve cross-validation R² values of 0.84-0.96, significantly outperforming traditional linear regression approaches. Training set performance reaches R² values of 0.92-0.98, indicating excellent fit to the training data while maintaining predictive capability for external test sets.

Table 4: Kernel-Based Partial Least Squares Regression Parameters
Kernel TypeKernel Parameter RangeCross-Validation R²Training Set PerformanceComputational ComplexityApplications
Gaussian RBFσ = 0.1-10.00.84-0.96R² = 0.92-0.98HighNon-linear QSAR
Polynomialdegree = 2-50.72-0.89R² = 0.85-0.94ModeratePolynomial relationships
LinearN/A0.68-0.82R² = 0.78-0.86LowLinear correlations
Sigmoidγ = 0.01-1.00.71-0.87R² = 0.82-0.91ModerateS-shaped responses
Laplacianσ = 0.5-5.00.76-0.91R² = 0.88-0.95ModerateRobust modeling

The polynomial kernel with degree parameters of 2-5 provides moderate performance with cross-validation R² values of 0.72-0.89, particularly suitable for capturing polynomial relationships between molecular descriptors and biological activity [15]. This kernel type proves especially effective for modeling enzyme inhibition activities where dose-response relationships follow polynomial curves.

Kernel-based models demonstrate superior predictive capability for external test sets, with prediction R² values (R²pred) reaching 0.7105 for FLAP inhibitor activity prediction [17]. The robustness of these models is confirmed through extensive statistical validation including bootstrap resampling and Y-randomization tests, ensuring that the observed correlations are not due to chance.

The atomic contribution analysis derived from KPLS models provides valuable insights into structure-activity relationships at the atomic level. This analysis identifies key structural motifs that contribute favorably or unfavorably to biological activity, enabling rational drug design approaches [17]. For indole derivatives, the nitrogen atom in the pyrrole ring consistently contributes positively to activity, while substitutions at the C-2 position may either enhance or diminish activity depending on their electronic properties.

Three-Dimensional Pharmacophore Alignment Strategies

Three-dimensional pharmacophore modeling of 1-(1H-Indol-5-yl)propan-1-one represents a crucial component of structure-based drug design, enabling the identification of essential chemical features required for biological activity. Pharmacophore models abstract the molecular recognition patterns between the compound and its biological targets into geometrically constrained chemical features [18] [19] [20].

The pharmacophore model for indole derivatives typically incorporates five essential features: two hydrogen bond acceptors, one hydrophobic region, and two aromatic rings, designated as an AAHRR pharmacophore hypothesis [18]. The hydrogen bond acceptor features correspond to the carbonyl oxygen of the propanone chain and the nitrogen atom of the indole ring, with distance tolerances of 1.0-2.0 Å and angle tolerances of 20-40°. The hydrophobic region encompasses the indole benzene ring system, while the aromatic ring features represent both the pyrrole and benzene components of the indole scaffold.

Table 5: Three-Dimensional Pharmacophore Alignment Parameters
Feature TypeDistance Tolerance (Å)Angle Tolerance (°)Weight FactorScoring MethodSoftware Implementation
Hydrogen Bond Donor1.0-2.020-401.0-3.0Gaussian overlapPhase
Hydrogen Bond Acceptor1.0-2.020-401.0-3.0Gaussian overlapLigandScout
Hydrophobic Region1.5-3.0N/A0.5-2.0Volume overlapMOE
Aromatic Ring1.0-2.520-351.0-2.5Shape matchingCatalyst
Positive Ionizable1.0-2.020-401.0-3.0Electrostatic potentialROCS

The alignment of 1-(1H-Indol-5-yl)propan-1-one derivatives using pharmacophore-based methods achieves high accuracy in predicting active compounds, with success rates of 82.80% when distinguishing between active and inactive molecules [18]. The pharmacophore hypothesis successfully matches 70% of known active compounds while correctly excluding 100% of inactive compounds, demonstrating excellent discrimination capability.

Advanced alignment algorithms such as Greedy 3-Point Search optimize pharmacophore alignments by maximizing the number of matched feature pairs while minimizing root mean square deviation [19]. This approach proves particularly effective for indole derivatives where the rigid indole scaffold provides a stable reference frame for alignment. The algorithm achieves superior performance compared to traditional volume-overlap methods, reducing false-negative rates in virtual screening applications.

The three-dimensional QSAR models derived from pharmacophore alignments demonstrate excellent predictive capability, with cross-validated R² values of 0.887 and external validation R² values of 0.695 [18]. These models incorporate molecular fields representing hydrophobic interactions (74.3% contribution), electron-withdrawing effects (17.7% contribution), and hydrogen bonding (7.5% contribution). The dominant contribution of hydrophobic interactions emphasizes the importance of the indole scaffold in biological recognition.

XLogP3

2.5

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

173.084063974 g/mol

Monoisotopic Mass

173.084063974 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-09-2024

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